2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE
Overview
Description
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, a pyrimidinyl group, and a nitrophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized compounds.
Scientific Research Applications
2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE
- 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-NITROPHENYL)ACETAMIDE apart is its combination of a naphthyl group, a pyrimidinyl group, and a nitrophenyl group. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-21(24-18-6-3-7-19(13-18)26(28)29)14-30-22-23-11-10-20(25-22)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJCJFPGWAKJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.